molecular formula C14H10FNO3 B2782560 N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 349415-30-1

N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2782560
CAS No.: 349415-30-1
M. Wt: 259.236
InChI Key: SKLOHUZEGQSTDR-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” is likely a compound that contains a benzodioxole group and a fluorophenyl group linked by a carboxamide group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 2H-1,3-benzodioxole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a carboxamide linkage . The exact structure would need to be confirmed using spectroscopic methods such as NMR and IR .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group might participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLOHUZEGQSTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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